3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H19N3O2S and its molecular weight is 257.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound “3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine” may be related to the class of tyrosine kinase inhibitors . Tyrosine kinases are a class of enzymes that catalyze the transfer of the terminal phosphate of adenosine triphosphate to tyrosine residues in protein substrates .
Mode of action
Tyrosine kinase inhibitors, like “this compound”, may inhibit, regulate and/or modulate tyrosine kinase signal transduction . This interaction can lead to changes in cell functions via substrate phosphorylation .
Biochemical pathways
The affected pathways of “this compound” are likely related to tyrosine kinase-dependent diseases and conditions, such as angiogenesis, cancer, tumor growth, atherosclerosis, age-related macular degeneration, diabetic retinopathy, and inflammatory diseases .
Result of action
The molecular and cellular effects of “this compound” are likely related to its potential role as a tyrosine kinase inhibitor. These inhibitors have been shown to be important contributing factors in cell proliferation, carcinogenesis, and cell differentiation .
Biologische Aktivität
3-tert-butyl-1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl and a thiophene derivative. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry. For instance, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances the stability and biological activity of the pyrazole scaffold .
Antineoplastic Activity
The biological evaluation of similar compounds has indicated potential antineoplastic properties. For example, a related compound exhibited significant efficacy in inhibiting cancer cell lines at low micromolar concentrations . This suggests that this compound may also possess similar antitumor activities.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxido-thiophene moiety may enhance interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Studies involving docking simulations suggest that this compound could effectively bind to specific protein targets, potentially inhibiting their activity .
Case Study 1: Antibacterial Properties
A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties. Among them, certain derivatives demonstrated moderate activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance antibacterial potency .
Compound | Structure | Activity (MIC µg/mL) |
---|---|---|
A | Pyrazole | 32 |
B | Modified Pyrazole | 16 |
C | 3-tert-butyl derivative | Not tested |
Case Study 2: Anticancer Activity
In vitro studies on similar pyrazole compounds revealed significant cytotoxicity against various cancer cell lines. For instance, one compound demonstrated an IC50 value of 5 µM against breast cancer cells. The introduction of bulky groups like tert-butyl was found to enhance cell permeability and bioactivity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
D | MCF7 (Breast) | 5 |
E | HeLa (Cervical) | 10 |
F | A549 (Lung) | >20 |
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)9-6-10(12)14(13-9)8-4-5-17(15,16)7-8/h6,8H,4-5,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFAYWXQQKDDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956571-71-4 |
Source
|
Record name | 5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.